5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one 5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Brand Name: Vulcanchem
CAS No.: 877805-22-6
VCID: VC21400755
InChI: InChI=1S/C22H22N4O4S/c1-13-6-7-16(11-15(13)3)31(29,30)18-12-17-21(25(9-10-27)19(18)23)24-20-14(2)5-4-8-26(20)22(17)28/h4-8,11-12,23,27H,9-10H2,1-3H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCO)C
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5g/mol

5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

CAS No.: 877805-22-6

Cat. No.: VC21400755

Molecular Formula: C22H22N4O4S

Molecular Weight: 438.5g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one - 877805-22-6

Specification

CAS No. 877805-22-6
Molecular Formula C22H22N4O4S
Molecular Weight 438.5g/mol
IUPAC Name 5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Standard InChI InChI=1S/C22H22N4O4S/c1-13-6-7-16(11-15(13)3)31(29,30)18-12-17-21(25(9-10-27)19(18)23)24-20-14(2)5-4-8-26(20)22(17)28/h4-8,11-12,23,27H,9-10H2,1-3H3
Standard InChI Key KRCYRXYOEGNNGI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCO)C
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCO)C

Introduction

Key Features:

  • Core Structure: Triazatricyclic system with fused aromatic and heterocyclic rings.

  • Functional Groups:

    • Sulfonamide (-SO2-) group attached to a dimethylphenyl ring.

    • Hydroxyethyl (-CH2CH2OH) substituent.

    • Imine (-C=NH) functionality.

Synthesis Pathways

The compound can be synthesized through multi-step reactions involving:

  • Formation of the triazole nucleus: Typically achieved via cyclization of hydrazides with suitable aldehydes or ketones under acidic or basic conditions.

  • Introduction of the sulfonamide group: Reaction of the triazole intermediate with sulfonyl chlorides in the presence of a base.

  • Functionalization: Addition of hydroxyethyl groups through nucleophilic substitution or alkylation.

Example Reaction Scheme:

  • Starting materials: 3,4-dimethylbenzenesulfonyl chloride and a triazole precursor.

  • Reaction conditions: Reflux in polar solvents (e.g., ethanol) with a base like triethylamine.

Biological Activities

Compounds with similar structural motifs have demonstrated diverse pharmacological activities due to their ability to interact with biological targets such as enzymes and receptors.

Potential Activities:

  • Anticancer Properties:

    • Triazole derivatives often inhibit kinases or DNA synthesis pathways in cancer cells .

    • Sulfonamide groups enhance binding affinity to enzyme active sites.

  • Antibacterial and Antifungal Activities:

    • The sulfonamide moiety disrupts bacterial folate synthesis pathways .

  • Anti-inflammatory Effects:

    • Hydroxyethyl-substituted compounds may reduce oxidative stress by scavenging free radicals .

Reported Data from Analogous Compounds:

Activity TypeIC50/EC50 Values (if available)
AnticancerLow micromolar range against cell lines like HCT116 .
AntibacterialComparable to standard antibiotics against Gram-positive strains .

Applications in Medicinal Chemistry

The compound's structure suggests potential as a lead molecule for drug development in areas such as:

  • Oncology: Targeting tumor growth pathways via kinase inhibition.

  • Infectious Diseases: Acting as an antimicrobial agent against resistant strains.

  • Inflammatory Disorders: Reducing inflammation through antioxidant mechanisms.

Limitations:

  • Potential toxicity due to sulfonamide hypersensitivity.

  • Limited water solubility may require formulation strategies.

Future Research:

  • Conducting detailed in vitro and in vivo studies to confirm bioactivity.

  • Modifying substituents to optimize pharmacokinetics and reduce toxicity.

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